molecular formula C20H22N2O2S2 B11108737 Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11108737
M. Wt: 386.5 g/mol
InChI Key: TUZFOZXNYNZNKE-UHFFFAOYSA-N
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Description

Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a thiophene ring, a quinoline derivative, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common route includes the formation of the quinoline derivative followed by the introduction of the thiophene ring and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and quinoline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The cyano group may also participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

Uniqueness

Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is unique due to its combination of a thiophene ring and a quinoline derivative, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and synthetic applications, making it a valuable compound in medicinal chemistry and material science research.

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl 2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C20H22N2O2S2/c1-20(2,3)24-17(23)12-26-19-14(11-21)18(16-9-6-10-25-16)13-7-4-5-8-15(13)22-19/h6,9-10H,4-5,7-8,12H2,1-3H3

InChI Key

TUZFOZXNYNZNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CS3

Origin of Product

United States

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